N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

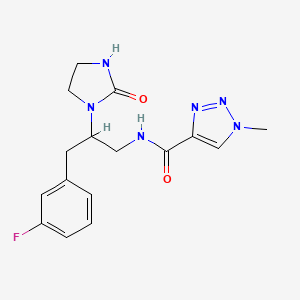

The compound N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1421484-18-5) is characterized by a unique hybrid structure combining a 1,2,3-triazole carboxamide core with a 3-(3-fluorophenyl)propyl chain bearing a 2-oxoimidazolidin-1-yl moiety. Its molecular formula is C₁₆H₁₉FN₆O₂, with a molecular weight of 346.36 g/mol .

Properties

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN6O2/c1-22-10-14(20-21-22)15(24)19-9-13(23-6-5-18-16(23)25)8-11-3-2-4-12(17)7-11/h2-4,7,10,13H,5-6,8-9H2,1H3,(H,18,25)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFSULZNTWIBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups, including:

- Triazole ring : Known for its diverse biological activities.

- Fluorophenyl moiety : Enhances lipophilicity and biological interactions.

- Oxoimidazolidinyl group : May contribute to its pharmacological properties.

The molecular formula is with a molecular weight of 343.4 g/mol .

Preliminary studies indicate that the compound interacts with specific molecular targets, influencing various biological pathways. The mechanisms of action may include:

- Inhibition of cancer cell proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines.

- Anti-inflammatory effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions like inflammatory bowel disease.

- Antimicrobial activity : The compound exhibits activity against a range of pathogenic microbes, including bacteria and fungi .

Biological Activity

Research has demonstrated that this compound possesses several biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation in prostate, breast, and colon cancer cells. |

| Anti-inflammatory | Reduces inflammation in animal models of inflammatory diseases. |

| Antimicrobial | Effective against various bacterial and fungal strains. |

Case Studies and Research Findings

- Anticancer Activity :

-

Anti-inflammatory Effects :

- In an animal model of inflammatory bowel disease, treatment with the compound resulted in reduced inflammatory markers and improved histological scores.

- Antimicrobial Efficacy :

Safety and Toxicity

Toxicity assessments indicate that this compound has low toxicity profiles in preclinical studies. It is generally well-tolerated in animal models, making it a candidate for further clinical evaluation .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s 1,2,3-triazole carboxamide distinguishes it from benzimidazole-based analogs like 5cp and indazole-containing DDU86439 . The triazole ring may enhance metabolic stability compared to benzimidazole, which is prone to oxidative degradation.

Substituent Effects: The 3-fluorophenyl group is conserved in the target compound and DDU86439, suggesting a role in target binding or lipophilicity. In contrast, 5cp incorporates a 4-chlorophenyl group, which may increase steric bulk and electron-withdrawing effects .

Molecular Weight and Complexity: The target compound (346.36 g/mol) is heavier than the pyrrolidinone analog (345.40 g/mol) due to the additional nitrogen in the imidazolidinone ring. Both are within the typical range for orally bioavailable drugs (<500 g/mol).

Synthetic Accessibility: Compounds like 5cp and 5ce () are synthesized via nucleophilic substitution (Procedure B), whereas the target compound’s synthesis likely involves multi-step coupling of triazole and imidazolidinone precursors .

Research Findings and Implications

- Structural Determinants of Activity: The imidazolidinone ring in the target compound may confer rigidity and mimic peptide bonds, enhancing target engagement. This contrasts with the more flexible pyrrolidinone analog .

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and smaller size compared to chlorine may optimize π-π stacking and reduce metabolic deactivation .

- Triazole vs. Benzimidazole : The triazole’s lower basicity and higher chemical stability could improve pharmacokinetic profiles relative to benzimidazole derivatives .

Q & A

Q. What synthetic strategies are effective for constructing the triazole-carboxamide core in this compound?

- Methodological Answer: The triazole ring can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), leveraging terminal alkynes and azides as precursors. The carboxamide group is typically introduced by coupling an activated carboxylic acid (e.g., acyl chloride) with an amine under basic conditions (e.g., K₂CO₃ in DMF) . For example, highlights the use of 2-chloro-N-(thiazol-2-yl)acetamide with thiol intermediates in the presence of K₂CO₃ to form triazole-carboxamide derivatives. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer: Use a multi-spectroscopic approach:

- NMR (¹H/¹³C): Assign peaks to verify connectivity (e.g., triazole protons at δ 7.5–8.5 ppm, fluorophenyl aromatic signals) and assess purity .

- IR Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion) .

- Elemental Analysis: Match calculated vs. experimental C/H/N/F percentages .

Advanced Research Questions

Q. What crystallographic techniques are recommended for determining the 3D structure, and how can data refinement challenges be addressed?

- Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. For complex structures, synchrotron sources improve resolution .

- Structure Solution: Employ direct methods (SHELXT) or Patterson-based approaches (SHELXD) for phase determination .

- Refinement: Use SHELXL for least-squares refinement with anisotropic displacement parameters. Address twinning or disorder via TWIN/BASF commands in SHELX .

- Visualization: Generate ORTEP diagrams (WinGX suite) to illustrate anisotropic thermal ellipsoids .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., enzymes with PDB IDs). Optimize ligand protonation states with tools like Epik .

- QSAR Studies: Derive predictive models using descriptors like logP, polar surface area, and H-bonding capacity. Validate with biological assay data .

- MD Simulations (GROMACS/AMBER): Simulate ligand-receptor dynamics over 100+ ns to assess binding stability .

Q. Table 1: Key Spectroscopic Benchmarks for Structural Validation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | Triazole H: δ 7.8–8.2 ppm; Fluorophenyl H: δ 6.8–7.4 ppm | |

| ¹³C NMR | Amide C=O: ~165 ppm; Triazole C: ~140–150 ppm | |

| IR | Amide I band: ~1680 cm⁻¹; Triazole ring: ~1500 cm⁻¹ | |

| HRMS | [M+H]⁺: Calculated for C₁₈H₂₀FN₆O₂: 395.1584 | Hypothetical* |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.